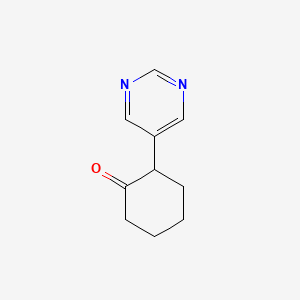

2-(Pyrimidin-5-yl)cyclohexan-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrimidin-5-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c13-10-4-2-1-3-9(10)8-5-11-7-12-6-8/h5-7,9H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETMHVJYUXROTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Pyrimidin 5 Yl Cyclohexan 1 One and Analogues

Strategies for the Construction of Pyrimidine-Substituted Cyclohexanone (B45756) Frameworks

The creation of the pyrimidine-substituted cyclohexanone skeleton can be achieved through several strategic approaches. These methods either build the cyclohexanone ring onto a pre-existing pyrimidine (B1678525) moiety, attach a pyrimidine ring to a cyclohexanone precursor, or construct both ring systems concurrently in a multicomponent fashion.

Cyclocondensation Approaches Involving Precursors to the Cyclohexanone Ring

Cyclocondensation reactions represent a foundational strategy for constructing the cyclohexanone ring. In the context of synthesizing pyrimidine-substituted cyclohexanones, this approach would typically involve the reaction of a pyrimidine-containing substrate with a suitable partner to form the six-membered carbocycle. For instance, a Michael addition of a nucleophile to an α,β-unsaturated ketone bearing a pyrimidine group, followed by an intramolecular cyclization, could yield the desired cyclohexanone derivative.

While specific examples detailing the synthesis of 2-(pyrimidin-5-yl)cyclohexan-1-one via this exact route are not prevalent in the reviewed literature, the general principle of cyclocondensation is well-established in heterocyclic and carbocyclic chemistry. For example, the reaction of chalcones with thiourea (B124793) or guanidine (B92328) hydrochloride in the presence of sodium hydroxide (B78521) is a known method for forming pyrimidine rings. semanticscholar.org A related strategy could envision the cyclocondensation of a 1,5-dicarbonyl compound, where one of the carbonyls is part of a pyrimidine precursor, to form the cyclohexanone ring. Another approach could involve the Friedländer-type reaction of a substituted 4-aminopyrimidine-5-carbonitrile (B127032) with cyclohexanone, catalyzed by sodium ethoxide, to generate fused pyrimido[4,5-d]pyrimidine (B13093195) systems, which, although not directly yielding the target compound, demonstrates the utility of cyclocondensation in this area. researchgate.net

Direct Functionalization of Cyclohexanone Derivatives with Pyrimidine Moieties

A more direct approach involves the functionalization of a pre-existing cyclohexanone ring with a pyrimidine moiety. This can be achieved through various C-C bond-forming reactions. One potential strategy is the nucleophilic attack of a cyclohexanone enolate on an electrophilic pyrimidine derivative. For this to be successful, the pyrimidine ring would need to be activated, for instance, by the presence of a good leaving group at the 5-position.

Recent advancements in C-H functionalization offer a powerful alternative. rsc.org This strategy avoids the need for pre-functionalized starting materials by directly coupling a C-H bond of the cyclohexanone with a suitable pyrimidine partner. While direct C-H functionalization of cyclohexanone at the α-position with a pyrimidine ring is a challenging transformation, related methodologies provide a proof of concept. For example, the direct arylation of ethers has been achieved, and the Minisci-type alkylation of heteroarenes with cyclic alkanes demonstrates the feasibility of cross-dehydrogenative coupling. rsc.org

Multicomponent Reaction Pathways for Pyrimidinyl Cyclohexanone Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. researchgate.netnih.govtandfonline.com For the synthesis of pyrimidinyl cyclohexanones, an MCR could conceivably bring together precursors for both the pyrimidine and cyclohexanone rings in one pot.

A notable example of an MCR for pyrimidine synthesis is the ZnCl₂-catalyzed three-component coupling of functionalized enamines (or methyl ketones), triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.orgorganic-chemistry.orgresearchgate.nethumanjournals.com This method allows for the single-step synthesis of various 4,5-disubstituted pyrimidine derivatives. organic-chemistry.orgorganic-chemistry.orgresearchgate.nethumanjournals.com By employing a cyclic ketone derivative as the enamine or ketone component, this methodology could be adapted to produce pyrimidine-substituted cyclohexanones. Another relevant MCR is the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea (B33335) or thiourea to form dihydropyrimidinones, which can be further modified. semanticscholar.org The versatility of MCRs makes them a highly attractive strategy for the rapid generation of libraries of pyrimidinyl cyclohexanone analogues for further investigation. nih.govnih.govacs.org

Catalytic Systems in Pyrimidinyl Cyclohexanone Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with high efficiency, selectivity, and under mild conditions. The synthesis of pyrimidinyl cyclohexanones has benefited significantly from the development of both transition metal-based and organocatalytic systems.

Transition Metal-Catalyzed Coupling Reactions at the Pyrimidine Ring (e.g., Palladium-catalyzed C–H activation)

Transition metal catalysis, particularly with palladium, has revolutionized the formation of C-C bonds. nih.gov Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, could be employed to couple a 5-halopyrimidine with a cyclohexanone-derived organometallic reagent.

More recently, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, obviating the need for pre-activated substrates. nih.govscience.govsnnu.edu.cn This approach could be applied to the synthesis of this compound by directly coupling a C-H bond of the pyrimidine ring with cyclohexanone or a derivative thereof. While direct C-H/C-H cross-coupling remains a significant challenge, related transformations have been successfully developed. For example, palladium catalysts have been used for the aerobic dehydrogenation of substituted cyclohexanones to phenols. nih.gov Furthermore, palladium-catalyzed three-component annulation reactions involving multiple C-H activations have been reported for the synthesis of complex fused ring systems. rsc.org These advancements highlight the potential of palladium catalysis in developing novel and efficient routes to pyrimidinyl cyclohexanones.

| Catalyst System | Reaction Type | Substrates | Key Features |

| Palladium(II) Acetate/Ligand | Aerobic Dehydrogenation | Substituted Cyclohexanones | Forms phenols from cyclohexanones using O₂ as the oxidant. nih.gov |

| Palladium Catalyst | C-H Activation/Annulation | Aryl Iodides, Maleimide | Forms tricyclic scaffolds via multiple C-H activations. rsc.org |

| Ruthenium Catalyst | Ketone-Directed Alkylation | Benzyl (B1604629) Ketones, Vinyl Silanes | Directs alkylation to the ortho position of the benzyl group. sigmaaldrich.com |

Organocatalytic and Lewis Acid-Mediated Syntheses (e.g., ZnCl₂, Samarium chloride catalysis)

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of asymmetric synthesis and offers a metal-free alternative to traditional methods. nih.govgoogle.comuniroma1.itmdpi.com In the context of pyrimidinyl cyclohexanone synthesis, organocatalysts could be employed in various key steps. For instance, proline and its derivatives are well-known catalysts for the asymmetric aldol (B89426) reaction between cyclohexanone and an aldehyde, which could be a pyrimidine-5-carboxaldehyde. ua.es This would establish the C-C bond between the two rings with high enantioselectivity.

Lewis acids also play a crucial role in promoting various synthetic transformations. nih.govmdpi.com Zinc chloride (ZnCl₂) has been effectively used to catalyze the three-component synthesis of 4,5-disubstituted pyrimidines from enamines or ketones. organic-chemistry.orgorganic-chemistry.orgresearchgate.nethumanjournals.com This reaction proceeds under mild conditions and offers a versatile route to a wide range of pyrimidine derivatives. organic-chemistry.org Another example is the use of samarium chloride (SmCl₃) as a Lewis acid catalyst in the cyclization of β-formyl enamides with urea to form pyrimidines, often accelerated by microwave irradiation. organic-chemistry.orgscispace.comthieme-connect.comrsc.orgsphinxsai.com This method provides an efficient and high-yielding pathway to annelated pyrimidines. organic-chemistry.orgthieme-connect.com The application of these Lewis acid-catalyzed methods, potentially in combination with organocatalysis, holds significant promise for the development of practical and efficient syntheses of this compound and its analogues. nih.gov

| Catalyst | Reaction Type | Substrates | Key Features |

| Zinc Chloride (ZnCl₂) | Three-Component Coupling | Enamines/Ketones, Triethyl Orthoformate, Ammonium Acetate | Single-step synthesis of 4,5-disubstituted pyrimidines. organic-chemistry.orgorganic-chemistry.orgresearchgate.nethumanjournals.com |

| Samarium Chloride (SmCl₃) | Cyclization | β-Formyl Enamides, Urea | Microwave-assisted synthesis of annelated pyrimidines. organic-chemistry.orgthieme-connect.comrsc.org |

| L-Prolinamide Derivatives | Aldol Reaction | Cyclohexanone, p-Nitrobenzaldehyde | Asymmetric synthesis of anti-aldol products under solvent-free conditions. ua.es |

Novel Synthetic Route Development and Process Optimization

The development of novel synthetic routes for this compound and its analogues is driven by the need for more efficient, cost-effective, and environmentally benign processes. Research in this area focuses on improving reaction conditions, minimizing waste, and achieving greater control over the stereochemical outcome of the synthesis.

Green Chemistry Approaches and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidine derivatives. These approaches aim to reduce the environmental impact of chemical processes by using less hazardous solvents, reducing energy consumption, and employing renewable resources. Key green synthetic protocols applicable to the synthesis of this compound analogues include the use of ultrasonication and aqueous media.

Ultrasonication-Assisted Synthesis:

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. researchgate.netnih.gov The mechanical and thermal effects of acoustic cavitation can enhance mass transfer and accelerate reaction rates. researchgate.netnih.govdbuniversity.ac.in For the synthesis of pyrimidine derivatives, ultrasound has been successfully employed in various condensation reactions. dbuniversity.ac.inmdpi.com For instance, the synthesis of pyrazolo[1,5-a]pyrimidines and 1,2,4-triazolo[1,5-a]pyrimidines has been achieved with excellent yields and significantly reduced reaction times under ultrasonic irradiation. dbuniversity.ac.in These methods often utilize catalysts such as Fe+3-montmorillonite or p-toluenesulfonic acid to further enhance efficiency. dbuniversity.ac.in The application of ultrasound to the synthesis of this compound could potentially involve the condensation of a suitable pyrimidine precursor with a cyclohexanone derivative, benefiting from the enhanced reactivity and reduced energy input characteristic of sonochemistry.

Aqueous Media Synthesis:

Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. scholarsresearchlibrary.com The use of aqueous media for organic reactions, particularly for the synthesis of heterocyclic compounds, has gained considerable attention. scholarsresearchlibrary.comnih.gov One-pot multicomponent reactions in water offer a sustainable alternative to traditional methods that often rely on volatile organic solvents. scholarsresearchlibrary.com The synthesis of various pyrimidine derivatives has been successfully demonstrated in aqueous media, often catalyzed by simple and environmentally friendly catalysts like piperidine (B6355638) or magnetic nanoparticles. scholarsresearchlibrary.comnih.gov These reactions can proceed efficiently at reflux temperatures, yielding the desired products in high yields with straightforward work-up procedures. scholarsresearchlibrary.com For the synthesis of this compound, a plausible green approach would be a multicomponent reaction in water, combining a pyrimidine-containing starting material, a cyclohexanone precursor, and a suitable catalyst.

| Method | Catalyst/Conditions | Key Advantages | Analogous Compounds Synthesized | Reference |

|---|---|---|---|---|

| Ultrasonication | Fe+3-montmorillonite, p-TsOH | Shorter reaction times (30-60 min), excellent yields (81-97%) | Pyrazolo[1,5-a]pyrimidines, Pyrazolo[3,4-b]pyridines | dbuniversity.ac.in |

| Aqueous Media | Piperidine | Environmentally friendly, short reaction time, excellent yields | Aryl and heteroaryl substituted pyrimidines | scholarsresearchlibrary.com |

| Aqueous Media | Magnetic nanoparticle supported dodecyl benzenesulfonic acid | Easy catalyst recovery, high yields, sustainable | Spirooxindole-pyrimidine derivatives | nih.gov |

| Microwave/Ultrasonic Waves in Aqueous Media | - | Rapid, efficient, clean, excellent yields | 1,2,4-Triazolo[4,3-a]pyrimidines | semanticscholar.org |

Stereoselective and Enantioselective Synthesis Considerations

The presence of a stereocenter at the C2 position of the cyclohexanone ring in this compound introduces the possibility of stereoisomers. The development of stereoselective and enantioselective synthetic methods is crucial for isolating specific stereoisomers, which may exhibit different biological activities.

Diastereoselective Synthesis:

Diastereoselective synthesis aims to control the formation of diastereomers. In the context of this compound, this would involve controlling the relative configuration of the pyrimidinyl group with respect to other potential substituents on the cyclohexanone ring. One approach to achieve diastereoselectivity is through Diels-Alder reactions. For instance, the reaction of 2-azadienes with dienophiles can lead to the formation of substituted cyclohexanone derivatives with a degree of diastereocontrol. scilit.com Another strategy involves tandem reactions, such as a [5+1] cycloaddition, which can construct the cyclohexanone ring with specific stereochemistry. nih.govresearchgate.net The choice of catalysts and reaction conditions plays a critical role in directing the stereochemical outcome of these reactions.

Enantioselective Synthesis:

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is often achieved using chiral catalysts, auxiliaries, or reagents. For the synthesis of chiral cyclohexanone derivatives, several enantioselective methods have been reported. For example, the enantioselective conversion of anthranilic acid derivatives has been used to produce chiral cyclohexanes. acs.org Organocatalysis has also emerged as a powerful tool for enantioselective synthesis. Chiral catalysts, such as cinchona alkaloid-derived bifunctional organocatalysts, have been used in the enantioselective conjugate addition to α,β-unsaturated ketones, a key step in the synthesis of chiral 2-pyrazolines which share structural similarities with substituted cyclohexanones. nih.gov

A potential enantioselective route to this compound could involve a Michael addition of a pyrimidine nucleophile to cyclohex-2-en-1-one in the presence of a chiral catalyst. Alternatively, a stereoselective reduction of a precursor containing a double bond in the cyclohexene (B86901) ring could be employed. The development of such methods would be a significant advancement, providing access to enantiomerically pure forms of the target compound for further biological evaluation.

| Method | Catalyst/Strategy | Key Outcome | Analogous Compounds Synthesized | Reference |

|---|---|---|---|---|

| Diels-Alder Reaction | - | Diastereoselective synthesis | 2,3,4-Substituted cyclohexanones | scilit.com |

| Tandem [5+1] Cycloaddition | Carbene and photoredox catalysis | Convergent synthesis of α,β-disubstituted cyclic ketones | Substituted cyclohexanones | nih.gov |

| Enantioselective Conversion | - | Synthesis of chiral cyclohexanes | Chiral cyclohexanes from anthranilic acid derivatives | acs.org |

| Organocatalysis | Cinchona alkaloid derived bifunctional organocatalyst | Enantioselective conjugate addition | Chiral 2-pyrazolines | nih.gov |

| Stereoselective Synthesis | Pd catalysis and diastereoselective ketone-to-amine conversion | Convergent and stereoselective synthesis | Chiral cyclohexylamine (B46788) derivatives | beilstein-journals.org |

Chemical Reactivity and Mechanistic Studies of 2 Pyrimidin 5 Yl Cyclohexan 1 One

Reactions at the Carbonyl Group of the Cyclohexanone (B45756) Ring

The carbonyl group is a primary site for chemical reactions, characterized by its electrophilic carbon atom, which is susceptible to attack by various nucleophiles.

The ketone functionality of the cyclohexanone ring readily undergoes nucleophilic addition. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol derivative. This process is fundamental to creating a variety of functionalized cyclohexanol (B46403) derivatives. For instance, the reaction with Grignard reagents or organolithium compounds introduces new alkyl or aryl groups, expanding the carbon skeleton. Similarly, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the ketone into the corresponding secondary alcohol, 2-(pyrimidin-5-yl)cyclohexan-1-ol.

Other significant nucleophilic additions include the formation of cyanohydrins with hydrogen cyanide, and the reaction with amines to form imines (from primary amines) or enamines (from secondary amines). libretexts.orgwikipedia.org These reactions are pivotal for further synthetic modifications.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile (Reagent) | Product Class | Resulting Functional Group |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | -C(OH)R |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | -CH(OH) |

| Hydrogen Cyanide (HCN) | Cyanohydrin | -C(OH)CN |

| Primary Amine (R-NH₂) | Imine | -C=NR |

| Secondary Amine (R₂NH) | Enamine | C=C-NR₂ |

The carbonyl group, in conjunction with the adjacent α-protons, facilitates condensation and annulation reactions. The Aldol (B89426) condensation, for example, can occur where the enolate of 2-(pyrimidin-5-yl)cyclohexan-1-one attacks another molecule of the same ketone or a different carbonyl compound, forming a β-hydroxy ketone. msu.edu Subsequent dehydration of this product can lead to the formation of an α,β-unsaturated ketone.

Annulation reactions, such as the Robinson annulation, are also plausible. In this type of reaction, the ketone can act as a Michael donor, adding to an α,β-unsaturated ketone (a Michael acceptor). This is followed by an intramolecular aldol condensation to construct a new six-membered ring, leading to complex polycyclic structures. mdpi.comnih.gov Such reactions are powerful tools in the synthesis of steroid and terpenoid frameworks.

Reactivity at the Pyrimidine (B1678525) Ring

The pyrimidine ring is a π-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. This electronic characteristic significantly influences its reactivity, making it susceptible to nucleophilic attack while generally being resistant to electrophilic substitution. wikipedia.orgscispace.com

The electron-deficient nature of the pyrimidine ring facilitates Nucleophilic Aromatic Substitution (SNAr), particularly at the 2-, 4-, and 6-positions, which are electronically analogous to the ortho and para positions of nitrobenzene. wikipedia.orgacs.org If this compound were to possess a suitable leaving group, such as a halogen (e.g., Cl, Br), at one of these activated positions, it could be readily displaced by a variety of nucleophiles.

Common nucleophiles used in these reactions include amines, alkoxides, and thiolates. beilstein-journals.orgmdpi.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, before the leaving group is expelled to restore aromaticity. This methodology is a cornerstone in the synthesis of substituted pyrimidine derivatives for various applications. mdpi.comnih.gov

Table 2: Potential Nucleophilic Aromatic Substitution Reactions on a Halogenated Pyrimidine Ring

| Position of Leaving Group (e.g., -Cl) | Nucleophile | Product Type |

| 2- or 4- or 6- | R-O⁻ (Alkoxide) | 2/4/6-Alkoxy-pyrimidine derivative |

| 2- or 4- or 6- | R-NH₂ (Amine) | 2/4/6-Amino-pyrimidine derivative |

| 2- or 4- or 6- | R-S⁻ (Thiolate) | 2/4/6-Thioether-pyrimidine derivative |

| 2- or 4- or 6- | CN⁻ (Cyanide) | 2/4/6-Cyano-pyrimidine derivative |

In contrast to its susceptibility to nucleophiles, the pyrimidine ring is deactivated towards electrophilic aromatic substitution. wikipedia.org When such reactions do occur, they are most likely to take place at the C-5 position, which is the least electron-deficient carbon atom in the ring. wikipedia.orggrowingscience.com

In the case of this compound, the C-5 position is already occupied by the cyclohexanone substituent. This makes further electrophilic substitution on the pyrimidine ring challenging. The existing substituent would exert some electronic and steric influence, but reactions like nitration, halogenation, or Friedel-Crafts acylation would likely require harsh conditions and may result in low yields or complex product mixtures. mdpi.comcdnsciencepub.com

Reactions Involving the α-Protons of the Cyclohexanone Ring

The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (the α-protons) are acidic and can be removed by a base to form an enolate ion. msu.edu For this compound, there are two such positions: C-2 and C-6. Deprotonation can lead to two different enolates.

Kinetic Enolate: Formed by the rapid removal of a proton from the less sterically hindered C-6 position, typically using a strong, bulky base like lithium diisopropylamide (LDA) at low temperatures. msu.edu

Thermodynamic Enolate: The more stable enolate, formed by deprotonation at the more substituted C-2 position. Its formation is favored under conditions that allow for equilibrium, such as using a weaker base or higher temperatures. libretexts.orgmsu.edu

These enolates are potent nucleophiles and can react with a variety of electrophiles in α-substitution reactions. pressbooks.pub This allows for the introduction of functional groups at the α-position. For example, alkylation with alkyl halides, acylation with acid chlorides, and halogenation with reagents like Br₂ can be achieved through the enolate intermediate. ucsb.edu The choice of reaction conditions can often selectively favor reaction at either the kinetic or thermodynamic position.

Table 3: Reactions at the α-Position via Enolate Intermediates

| Reaction Type | Electrophile | Reagents/Conditions | Product |

| Alkylation | Alkyl Halide (R-X) | 1. LDA, THF, -78°C; 2. R-X | 2-Alkyl-6-(pyrimidin-5-yl)cyclohexan-1-one or 2-Alkyl-2-(pyrimidin-5-yl)cyclohexan-1-one |

| Acylation | Acid Chloride (RCOCl) | 1. NaH; 2. RCOCl | 2-Acyl-6-(pyrimidin-5-yl)cyclohexan-1-one or 2-Acyl-2-(pyrimidin-5-yl)cyclohexan-1-one |

| Halogenation | Bromine (Br₂) | Br₂, Acetic Acid | 2-Bromo-6-(pyrimidin-5-yl)cyclohexan-1-one or 2-Bromo-2-(pyrimidin-5-yl)cyclohexan-1-one |

Enolization and Enolate Reactivity

The presence of a carbonyl group confers acidity to the hydrogen atoms on the adjacent carbon atoms (α-carbons). masterorganicchemistry.com Carbonyl compounds are in equilibrium with their corresponding enol tautomers, though this equilibrium typically favors the keto form. For instance, less than one in a million molecules of cyclohexanone exists as its enol form at any given moment. pdx.edu The interconversion is readily catalyzed by either acid or base. pdx.edu

In the presence of a base, the α-proton can be removed to form a resonance-stabilized anion known as an enolate. masterorganicchemistry.comlibretexts.org The pKa of the α-protons in typical ketones ranges from 16-20. pdx.edu For this compound, the proton at the C2 position, which is substituted with the pyrimidine ring, is expected to be significantly more acidic. This increased acidity is due to the inductive electron-withdrawing effect of the electronegative nitrogen atoms in the pyrimidine ring, which helps to stabilize the negative charge of the resulting enolate. libretexts.orgsemanticscholar.org The pyrimidine ring itself is a π-deficient system, further enhancing its ability to delocalize the negative charge of the conjugate base. semanticscholar.org

The enolate of this compound is a potent nucleophile. Due to the delocalization of the negative charge, it possesses two nucleophilic sites: the α-carbon and the oxygen atom. libretexts.org Reactions with electrophiles can therefore lead to either C-alkylation/acylation or O-alkylation/acylation, although reactions at the carbon are more common. princeton.edu The formation of the enolate can be directed by the choice of base and reaction conditions to achieve either kinetic or thermodynamic control, which is particularly relevant for unsymmetrical ketones. masterorganicchemistry.comprinceton.edu

Alkylation, Acylation, and Related Functionalizations at the α-Position

The generation of an enolate from this compound opens the door to a wide array of functionalization reactions at the α-position, most notably alkylation and acylation. These reactions are fundamental for forming new carbon-carbon bonds. researchgate.net

Alkylation involves the reaction of the enolate with an alkyl halide in a nucleophilic substitution reaction (SN2). masterorganicchemistry.comresearchgate.net To achieve successful alkylation, a strong base that irreversibly deprotonates the ketone is often used, such as lithium diisopropylamide (LDA), to prevent self-condensation side reactions. masterorganicchemistry.com

Acylation is the reaction of the enolate with an acylating agent, such as an acid chloride or anhydride, to introduce an acyl group at the α-position. pdx.edu This creates a β-dicarbonyl compound. Various methods have been developed for the acylation of cyclic ketones, including the use of coupling agents like EDCI and DMAP or catalysts such as samarium trichloride. nih.gov Modern techniques also employ transition metal-catalyzed C-H bond functionalization, which can directly acylate the α-position without pre-formation of the enolate. reading.ac.ukacs.org For example, rhodium complexes have been used to catalyze the acylation of N-pyrimidinyl-indolines. acs.org

The table below illustrates hypothetical examples of α-functionalization reactions that could be applied to this compound, based on established methods for similar substrates.

| Reaction Type | Reagents | Expected Product | Reference for Method |

| Alkylation | 1. LDA, THF, -78 °C2. Methyl Iodide (CH₃I) | 2-Methyl-2-(pyrimidin-5-yl)cyclohexan-1-one | masterorganicchemistry.comresearchgate.net |

| Alkylation | 1. NaH, THF2. Benzyl (B1604629) Bromide (BnBr) | 2-Benzyl-2-(pyrimidin-5-yl)cyclohexan-1-one | princeton.eduresearchgate.net |

| Acylation | 1. NaH, THF2. Acetyl Chloride (CH₃COCl) | 2-Acetyl-2-(pyrimidin-5-yl)cyclohexan-1-one | pdx.edu |

| Acylation | Acetic Anhydride, [Rh(CO)₂Cl]₂, DMF, 80 °C | 6-Acetyl-2-(pyrimidin-5-yl)cyclohexan-1-one | acs.org |

Oxidative and Reductive Transformations

The functional groups within this compound allow for distinct oxidative and reductive transformations.

Reductive Transformations: The most common reduction reaction for the cyclohexanone moiety is the conversion of the carbonyl group to a secondary alcohol. This can be readily achieved using standard reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This would yield 2-(pyrimidin-5-yl)cyclohexan-1-ol. The stereochemical outcome of this reduction can be influenced by the steric bulk of the pyrimidine substituent. Catalytic hydrogenation using metal catalysts such as ruthenium or osmium complexes is also an effective method for reducing cyclohexanone to cyclohexanol. researchgate.net Under more vigorous hydrogenation conditions, the pyrimidine ring itself could also be reduced. semanticscholar.org

Oxidative Transformations: The oxidation of this compound can lead to several products depending on the reagents and conditions. For example, oxidation of cyclohexene (B86901) with chromium(VI) oxide is known to produce a mixture of products including cyclohexanone, 2-cyclohexen-1-one, and cyclohexanol. ajol.info A well-known reaction of cyclic ketones is the Baeyer-Villiger oxidation, where a peroxy acid converts the ketone into a lactone (a cyclic ester). For this compound, this would likely result in the formation of a seven-membered lactone ring.

Mechanistic Investigations of Key Reactions

While specific mechanistic studies on this compound are not widely available, the reaction pathways can be inferred from established mechanisms of related compounds and reactions.

The mechanism for base-promoted α-halogenation, a related α-functionalization reaction, proceeds through the formation of an enolate intermediate. libretexts.org The rate-determining step is typically the initial deprotonation of the α-carbon. The subsequent reaction of the nucleophilic enolate with an electrophile (like a halogen) is usually fast. libretexts.org

For transition metal-catalyzed functionalizations, the mechanisms are more complex. For instance, the rhodium-catalyzed acylation of N-pyridinyl indoline (B122111) is proposed to proceed via a cyclometalation step where the rhodium catalyst coordinates to the pyrimidine nitrogen, followed by directed C-H activation at the neighboring position. acs.org This forms a rhodacycle intermediate, which then undergoes oxidative addition with the acylating agent, followed by reductive elimination to yield the final product and regenerate the catalyst. reading.ac.ukacs.org Similarly, the palladium-catalyzed kinetic resolution of cyclohexenols involves a tandem conjugate addition/1,4-Pd shift followed by cyclization. researchgate.net

The hydrogenation of cyclohexanone catalyzed by ruthenium and osmium complexes has been shown by kinetic studies to follow a rate law of r = k[Catalyst][H₂]. researchgate.net This suggests a mechanism where the rate-determining step is the oxidative addition of a hydrogen molecule to the metal complex. researchgate.net

The reactivity of this compound can be significantly altered by modifying substituents on the pyrimidine ring or by changing the reaction conditions.

Influence of Substituents: Substituents on the pyrimidine ring can exert powerful electronic effects. lumenlearning.comresearchgate.net

Electron-Withdrawing Groups (EWGs) , such as nitro (NO₂) or cyano (CN) groups, placed on the pyrimidine ring would increase its electron-deficient character. This would further acidify the α-proton at C2, potentially accelerating enolate formation. In reactions where the pyrimidine-substituted ring acts as an electrophile, EWGs would increase its reactivity. mdpi.com

The table below summarizes the expected effects of substituents on key reactive properties.

| Substituent Type on Pyrimidine Ring | Effect on α-Proton Acidity | Effect on Nucleophilicity of Enolate | Effect on Electrophilicity of Pyrimidine Ring |

| Electron-Withdrawing (e.g., -NO₂) | Increase | Decrease | Increase |

| Electron-Donating (e.g., -OCH₃) | Decrease | Increase | Decrease |

Influence of Reaction Conditions: Reaction conditions are a critical tool for controlling chemical transformations.

Solvent: The choice of solvent can influence reaction rates and selectivity. Polar aprotic solvents like DMF or DMSO are often used for SN2 reactions involving enolates.

Temperature: Temperature can determine the regiochemical outcome of enolate formation. Low temperatures (e.g., -78 °C) with a bulky, strong base like LDA favor the formation of the less-substituted (kinetic) enolate. princeton.edu Higher temperatures allow the system to equilibrate to the more stable, more-substituted (thermodynamic) enolate. masterorganicchemistry.comprinceton.edu

Catalyst: The choice of catalyst is crucial, especially in modern synthetic methods. For example, in cross-coupling reactions, the ligand attached to the palladium or rhodium catalyst can determine the efficiency and selectivity of the reaction. researchgate.netnih.gov Different catalysts can also lead to completely different reaction pathways and products. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Characterization (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the cornerstone for elucidating the molecular framework of this compound in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of the hydrogen and carbon atoms.

The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine and cyclohexanone protons. The protons on the pyrimidine ring (H-2, H-4, H-6) are anticipated to appear in the downfield aromatic region, typically between δ 8.5 and 9.2 ppm. The C-2 proton of the pyrimidine ring will likely appear as a singlet, while the C-4 and C-6 protons will appear as a singlet due to their chemical equivalence. The protons on the cyclohexanone ring will resonate in the upfield aliphatic region (δ 1.5-3.5 ppm). The proton at C-2 of the cyclohexanone ring, being adjacent to both the pyrimidine ring and the carbonyl group, is expected to be the most downfield of the aliphatic protons.

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon (C-1) appearing at a characteristic downfield shift of around δ 210 ppm. The carbons of the pyrimidine ring would resonate in the range of δ 120-160 ppm. The aliphatic carbons of the cyclohexanone ring are expected in the δ 20-50 ppm region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H NMR Shift (δ, ppm) | Predicted ¹³C NMR Shift (δ, ppm) |

| Cyclohexanone C-1 | - | ~210.0 (C=O) |

| Cyclohexanone C-2 | ~3.4 (dd) | ~55.0 |

| Cyclohexanone C-3 | ~1.8 (m), ~2.1 (m) | ~30.0 |

| Cyclohexanone C-4 | ~1.7 (m) | ~25.0 |

| Cyclohexanone C-5 | ~1.9 (m) | ~28.0 |

| Cyclohexanone C-6 | ~2.3 (m), ~2.5 (m) | ~42.0 |

| Pyrimidine C-2' | ~9.1 (s) | ~158.0 |

| Pyrimidine C-4' | ~8.8 (s) | ~156.0 |

| Pyrimidine C-5' | - | ~130.0 |

| Pyrimidine C-6' | ~8.8 (s) | ~156.0 |

Note: Predicted values are based on standard chemical shift increments and data from similar structures. Actual experimental values may vary. 's' denotes singlet, 'dd' denotes doublet of doublets, 'm' denotes multiplet.

To unambiguously assign all proton and carbon signals, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling network within the cyclohexanone ring. For instance, the proton at C-2 would show correlations to the two diastereotopic protons at C-3 and the proton at C-6. This allows for the mapping of adjacent protons throughout the entire aliphatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would directly link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly crucial for establishing the connection between the pyrimidine and cyclohexanone rings. Key correlations would be expected from the C-2 proton of the cyclohexanone ring to the C-5' and potentially C-4'/C-6' carbons of the pyrimidine ring. Conversely, the pyrimidine protons (H-4'/H-6') would show a correlation to the C-2 carbon of the cyclohexanone ring.

The cyclohexanone ring exists in a dynamic equilibrium of chair-like conformations. maricopa.edupressbooks.pub Due to the steric bulk of the pyrimidinyl substituent, the molecule is expected to predominantly adopt a chair conformation where this group occupies the more stable equatorial position, thereby minimizing unfavorable 1,3-diaxial interactions. libretexts.org The presence of the sp²-hybridized carbonyl carbon causes a slight flattening of the ring at that end compared to a standard cyclohexane (B81311) chair. youtube.com The preference for the equatorial conformer can be confirmed by analyzing the coupling constants (J-values) of the C-2 proton and through Nuclear Overhauser Effect (NOE) experiments, which can detect through-space proximity between atoms.

Mass Spectrometry for Molecular Structure Verification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of the compound and to gain structural insights from its fragmentation pattern. For this compound (C₁₀H₁₂N₂O), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming the molecular formula.

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) corresponding to the molecular weight. The fragmentation is likely dominated by cleavages characteristic of ketones and substituted aromatic systems. A primary fragmentation pathway would be the α-cleavage adjacent to the carbonyl group, leading to the loss of radicals. Another significant fragmentation would be the cleavage of the C-C bond linking the pyrimidine and cyclohexanone rings.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 176 | [C₁₀H₁₂N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 148 | [M - CO]⁺˙ | Loss of carbon monoxide from the molecular ion |

| 97 | [C₆H₉O]⁺ | Cleavage of the bond between the two rings, charge retained by the cyclohexanone fragment |

| 80 | [C₄H₄N₂]⁺˙ | Pyrimidine radical cation from cleavage of the bond between the rings |

| 79 | [C₄H₃N₂]⁺ | Pyrimidinyl cation |

Infrared and Ultraviolet-Visible Spectroscopy for Functional Group and Electronic Structure Insights

IR and UV-Vis spectroscopy provide rapid and valuable information about the functional groups and electronic systems present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretching vibration, expected around 1715 cm⁻¹. masterorganicchemistry.com Other key absorptions include C-H stretching vibrations for the aliphatic cyclohexanone ring (below 3000 cm⁻¹) and the aromatic pyrimidine ring (above 3000 cm⁻¹). The spectrum would also display C=N and C=C stretching vibrations from the pyrimidine ring in the 1600-1400 cm⁻¹ region. core.ac.uk

Table 3: Predicted Principal IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H Stretch | Pyrimidine Ring |

| ~2950-2850 | C-H Stretch | Cyclohexanone Ring |

| ~1715 | C=O Stretch | Ketone |

| ~1570 | C=N, C=C Stretch | Pyrimidine Ring |

| ~1450 | C-H Bend | Cyclohexanone Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically run in a solvent like ethanol (B145695) or methanol, reveals the electronic transitions within the molecule. Two main absorption maxima (λ_max) are expected. A strong absorption at a shorter wavelength (around 260 nm) would correspond to the π → π* transitions within the aromatic pyrimidine ring. nih.gov A much weaker absorption at a longer wavelength (around 290-310 nm) would be attributable to the formally forbidden n → π* transition of the ketone carbonyl group. msu.edu

Table 4: Predicted UV-Vis Absorption Data for this compound

| Predicted λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition | Chromophore |

| ~260 | High (>10,000) | π → π | Pyrimidine Ring |

| ~300 | Low (<100) | n → π | Carbonyl (Ketone) |

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the ultimate, unambiguous structural proof by mapping the precise coordinates of each atom in the crystal lattice. This analysis would confirm the connectivity established by NMR and provide precise measurements of all bond lengths, bond angles, and torsion angles.

The data would be expected to show a planar pyrimidine ring and a cyclohexanone ring in a chair conformation. The analysis would also reveal the packing of molecules in the crystal, detailing any intermolecular interactions such as C-H···N or C-H···O hydrogen bonds, or potential π–π stacking between pyrimidine rings of adjacent molecules, which stabilize the crystal structure. researchgate.net

The crystallographic data would allow for a detailed geometric analysis. The C=O bond length is expected to be approximately 1.21 Å. The C-C bond lengths within the cyclohexanone ring would be typical for sp³-sp³ (~1.54 Å) and sp³-sp² (~1.51 Å) carbons. Within the pyrimidine ring, the C-N and C-C bond lengths would be intermediate between single and double bonds, indicative of its aromatic character. The bond angles around the sp³ carbons of the cyclohexane ring would be close to the ideal tetrahedral angle of 109.5°, while the angle at the sp² carbonyl carbon would be near 120°.

Table 5: Expected Key Geometric Parameters from X-ray Crystallography

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C1=O | ~1.21 Å |

| Bond Length | C1-C2 | ~1.51 Å |

| Bond Length | C2-C5' (pyrimidine) | ~1.50 Å |

| Bond Length | C4'-C5' (pyrimidine) | ~1.39 Å |

| Bond Length | C4'-N3' (pyrimidine) | ~1.34 Å |

| Bond Angle | O-C1-C2 | ~120° |

| Bond Angle | C2-C1-C6 | ~118° |

| Bond Angle | C1-C2-C3 | ~111° |

| Torsion Angle | C6-C1-C2-C3 | Defines the chair conformation |

Advanced Spectroscopic and Crystallographic Analyses for Structural Confirmation and Elucidation

Spectroscopic and Crystallographic Data

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific experimental data on the crystal structure, intermolecular interactions, or crystal packing of 2-(Pyrimidin-5-yl)cyclohexan-1-one. The determination of these properties relies on single-crystal X-ray diffraction analysis, and it appears that such a study has not been reported for this particular compound.

Therefore, a detailed discussion of experimentally observed hydrogen bonds, van der Waals forces, π-π stacking, or other non-covalent interactions that govern the three-dimensional arrangement of this compound molecules in the solid state cannot be provided at this time. The generation of data tables pertaining to crystallographic parameters and specific intermolecular contacts is consequently not possible.

Further research, specifically the successful crystallization of this compound and its analysis by X-ray crystallography, would be required to elucidate these structural features.

Theoretical and Computational Chemistry of 2 Pyrimidin 5 Yl Cyclohexan 1 One

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding molecular structure and reactivity. nih.govacs.org DFT, particularly with hybrid functionals like B3LYP, offers a good balance between accuracy and computational cost for organic molecules. journalirjpac.com Ab initio methods, like Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), provide systematically improvable accuracy but at a higher computational expense. researchgate.netresearchgate.net These calculations typically begin by optimizing the molecule's geometry to find its lowest energy structure on the potential energy surface. researchgate.net

The electronic properties of a molecule are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. rsc.org

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution and predict sites for electrophilic and nucleophilic attack. journalirjpac.comnih.gov On an MEP map, red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions signify positive potential (electron-poor areas, prone to nucleophilic attack). For 2-(Pyrimidin-5-yl)cyclohexan-1-one, the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the carbonyl group are expected to be the most electron-rich (red) regions. The hydrogen atoms and the area around the carbonyl carbon would be electron-poor (blue).

Table 1: Prototypical Quantum Chemical Properties for this compound Calculated at the B3LYP/6-31G(d,p) level of theory.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicates chemical reactivity and stability; a larger gap implies higher stability. rsc.org |

| Dipole Moment (µ) | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

The non-rigid structure of this compound allows for various conformations. The cyclohexanone (B45756) ring typically adopts a chair conformation to minimize steric strain. The pyrimidinyl substituent at the C2 position can be in either an axial or equatorial position. Generally, bulky substituents prefer the equatorial position to avoid steric clashes (1,3-diaxial interactions).

Computational methods can be used to calculate the energies of these different conformers to determine their relative stability and construct an energy landscape. researchgate.netnih.gov The global minimum on this landscape corresponds to the most stable conformation. It is predicted that the chair conformation with the pyrimidinyl group in the equatorial position would be the most stable conformer.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

| Chair | Equatorial | 0.00 | ~98% |

| Chair | Axial | 2.50 | ~2% |

| Twist-Boat | - | > 5.00 | <0.1% |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comgithub.io MD simulations model the movement of atoms by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the environment, such as a solvent. nih.govnih.gov

An MD simulation of this compound in a water box would reveal how the molecule moves and how water molecules arrange around it. acs.org It is expected that water molecules would form strong hydrogen bonds with the carbonyl oxygen and the pyrimidine nitrogens. The simulation would also show transitions between different low-energy conformations, providing a dynamic view of the energy landscape calculated by quantum methods.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can model the entire pathway of a chemical reaction, from reactants to products, through a high-energy intermediate known as the transition state. numberanalytics.comarxiv.org Locating the transition state and calculating its energy relative to the reactants gives the activation energy, which is a key determinant of the reaction rate. molcas.orgfossee.in This analysis is crucial for understanding reaction mechanisms. researchgate.net

For instance, the reduction of the carbonyl group in this compound by a hydride source (e.g., NaBH₄) could be modeled. The calculations would identify the transition state structure where the hydride is partially bonded to the carbonyl carbon and the C=O bond is partially broken. The resulting energy profile would confirm the feasibility of the reaction and provide a quantitative measure of its activation barrier.

Table 3: Hypothetical Energy Profile for the Carbonyl Reduction of this compound

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + BH₄⁻ | 0.0 |

| Transition State | Hydride attacking the carbonyl carbon | +12.5 |

| Products | 2-(Pyrimidin-5-yl)cyclohexan-1-ol + BH₃ | -20.0 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. researchgate.netnih.gov These predictions are invaluable for structure elucidation and for validating the accuracy of the computational model. researchgate.net By calculating the magnetic shielding of each nucleus, one can predict the ¹H and ¹³C NMR spectra. csic.es Similarly, calculating the vibrational frequencies of the optimized geometry allows for the simulation of the IR spectrum. rsc.org

A comparison between the calculated spectra for the lowest-energy conformer and experimentally obtained spectra serves as a rigorous test of the computational method's accuracy. A good agreement provides confidence that the model's predictions about other properties, like reactivity and conformation, are also reliable.

Table 4: Prototypical Comparison of Calculated and Expected Experimental Spectroscopic Data

| Parameter | Calculated Value | Expected Experimental Value | Assignment |

| ¹H NMR (δ, ppm) | |||

| H on C2 | 3.1 | ~3.0 | Methine proton adjacent to pyrimidine |

| H on Pyrimidine | 8.9, 9.2 | ~8.8 - 9.3 | Aromatic protons on pyrimidine ring |

| ¹³C NMR (δ, ppm) | |||

| C=O | 208.5 | ~209 | Carbonyl carbon |

| C on Pyrimidine | 155-160 | ~154 - 161 | Aromatic carbons on pyrimidine ring |

| IR (ν, cm⁻¹) | |||

| C=O Stretch | 1715 | ~1710 | Carbonyl group |

| C=N Stretch | 1580 | ~1575 | Pyrimidine ring vibration |

Derivatization and Structural Modification Strategies for Chemical Diversification

Design Principles for Analogues and Homologues of 2-(Pyrimidin-5-yl)cyclohexan-1-one

The design of analogues and homologues of this compound is guided by established medicinal chemistry principles aimed at systematically probing the chemical space around the core scaffold. The primary objective is to generate compounds with improved potency, selectivity, metabolic stability, or other pharmacokinetic properties. Key design principles include:

Isosteric and Bioisosteric Replacement: This involves substituting atoms or groups within the molecule with other atoms or groups that have similar physical or chemical properties. For instance, the pyrimidine (B1678525) ring could be replaced with other heteroaromatic systems like pyridine, pyrazine, or a thiazole (B1198619) to modulate hydrogen bonding capacity and electronic properties. The ketone carbonyl group on the cyclohexanone (B45756) ring could be replaced with a thioketone, an oxime, or a hydrazone to alter polarity and hydrogen bonding potential.

Structure-Activity Relationship (SAR) Exploration: Systematic modification of different parts of the molecule helps to identify which structural features are essential for biological activity. For the pyrimidine ring, this involves introducing a variety of substituents at the 2, 4, and 6 positions to probe for pockets of steric tolerance or beneficial electronic interactions. For the cyclohexanone ring, substitutions at the alpha-positions (3 and 6) or other positions can influence the molecule's conformation and interaction with biological targets.

Homologation: This strategy involves systematically increasing the size of a particular part of the molecule, typically by adding methylene (B1212753) (-CH2-) units. This can be applied by expanding the cyclohexanone ring to a cycloheptanone (B156872) or cyclooctanone, or by introducing alkyl chains of varying lengths onto either the pyrimidine or cyclohexanone ring. This helps to optimize the spatial arrangement and reach of functional groups.

Conformational Restriction: Introducing rigid elements, such as double bonds or additional ring systems, can lock the molecule into a specific conformation. This can lead to increased potency and selectivity by reducing the entropic penalty of binding to a target. For example, introducing a double bond into the cyclohexanone ring or fusing a ring to the scaffold can achieve this.

A hypothetical design strategy would first identify the key pharmacophoric elements—the pyrimidine as a potential hydrogen bond acceptor and the cyclohexanone ketone as another polar interaction point. The derivatization would then aim to explore the impact of substituent size, electronics, and lipophilicity on both rings, as well as the spatial relationship between them.

Functionalization of the Pyrimidine Ring

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic substitution, particularly when activated with leaving groups. It can also be functionalized through organometallic cross-coupling reactions and C-H activation. nih.gov

Introducing heteroatom-containing functional groups (N, O, S) onto the pyrimidine ring is a common strategy to modulate properties like solubility, polarity, and hydrogen bonding capability. This is typically achieved through nucleophilic aromatic substitution (SNAr) reactions on a pre-functionalized pyrimidine, such as a halopyrimidine. For instance, a synthetic route could start with a 2,4-dichloro-5-bromopyrimidine, allowing for sequential and regioselective substitutions. nih.gov

Common transformations include:

Amination: Reaction with various primary or secondary amines (alkylamines, anilines, or heterocycles) to introduce amino substituents. nih.gov

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to form ether linkages.

Thiolation: Reaction with thiols or thiolates to introduce thioether groups, which can be further oxidized to sulfoxides or sulfones.

The following table illustrates potential derivatization reactions on a hypothetical 2-chloro-5-(cyclohexan-1-on-2-yl)pyrimidine intermediate.

| Position of Substitution | Reagent/Catalyst | Functional Group Introduced | Resulting Compound Class |

| Pyrimidine C2 | R-NH2 (Amine) | -NHR | 2-Aminopyrimidine derivative |

| Pyrimidine C2 | R-OH / Base | -OR | 2-Alkoxy/Aryloxypyrimidine derivative |

| Pyrimidine C2 | R-SH / Base | -SR | 2-Thioetherpyrimidine derivative |

| Pyrimidine C2 | H2O / Acid or Base | -OH | Pyrimidin-2-one derivative |

Creating new carbon-carbon bonds is a powerful method for adding structural complexity and exploring lipophilic pockets in a target protein. Modern cross-coupling reactions are highly effective for this purpose, typically starting from a halogenated pyrimidine intermediate (e.g., chloro-, bromo-, or iodopyrimidine). mdpi.com

Key C-C bond-forming strategies include:

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction of a halopyrimidine with a boronic acid or ester to introduce aryl, heteroaryl, or alkyl groups. rsc.org

Stille Coupling: Palladium-catalyzed reaction with organostannanes, offering a complementary approach for introducing various carbon fragments.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to install alkynyl substituents, which can serve as versatile handles for further modification.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form vinylpyrimidines.

C-H Activation/Functionalization: Direct coupling of a C-H bond on the pyrimidine ring with a suitable partner, avoiding the need for pre-halogenation. nih.gov

The table below summarizes common C-C bond-forming reactions applicable to a halo-pyrimidine precursor.

| Reaction Name | Reagent/Catalyst | Functional Group Introduced |

| Suzuki-Miyaura | R-B(OH)2 / Pd catalyst | -R (Aryl, Alkyl, etc.) |

| Stille | R-Sn(Bu)3 / Pd catalyst | -R (Aryl, Vinyl, etc.) |

| Sonogashira | R-C≡CH / Pd/Cu catalyst | -C≡C-R |

| Heck | Alkene / Pd catalyst | -CH=CHR |

Modification of the Cyclohexanone Ring

The cyclohexanone ring offers multiple sites for modification, including the carbonyl group and the α-carbon positions, as well as the potential for ring manipulation.

Introducing substituents onto the cyclohexanone ring can significantly impact the molecule's three-dimensional shape and lipophilicity.

α-Functionalization: The carbons adjacent to the carbonyl (C3 and C6) are readily functionalized via enolate chemistry. Deprotonation with a suitable base (e.g., LDA, NaH) generates an enolate that can react with various electrophiles.

Alkylation: Reaction with alkyl halides to introduce alkyl groups.

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or selectfluor to introduce halogens.

Hydroxylation: Reaction with oxidizing agents like MoOPH to introduce a hydroxyl group.

Carbonyl Group Reactions: The ketone itself can be transformed.

Reduction: Reduction to a secondary alcohol using reagents like NaBH4.

Reductive Amination: Conversion to an amine via reaction with an amine and a reducing agent.

Wittig Reaction: Conversion of the carbonyl to an alkene (C=O to C=CH2).

Conjugate Addition: If an α,β-unsaturated cyclohexenone precursor is used, Michael addition can be employed to introduce substituents at the β-position.

The following table outlines potential modifications to the cyclohexanone ring.

| Modification Site | Reaction Type | Reagent(s) | Resulting Functional Group |

| C3 / C6 | Enolate Alkylation | Base (e.g., LDA), R-X | Alkyl group |

| C3 / C6 | Enolate Halogenation | NBS or Selectfluor | Halogen atom |

| C1 (Carbonyl) | Reduction | NaBH4 | Secondary alcohol (-OH) |

| C1 (Carbonyl) | Wittig Reaction | Ph3P=CHR | Alkene (-C=CHR) |

Altering the size of the carbocyclic ring is a powerful strategy in homologation to optimize the scaffold's fit within a binding site. chemistrysteps.com

Ring Expansion (Cyclohexanone → Cycloheptanone): A classic method for one-carbon ring expansion is the Tiffeneau-Demjanov rearrangement . This sequence involves:

Conversion of the cyclohexanone to a cyanohydrin by treatment with a cyanide source (e.g., TMSCN).

Reduction of the nitrile group to a primary amine, forming a β-amino alcohol.

Treatment with nitrous acid (generated from NaNO2/HCl), which converts the amine to a diazonium salt. This intermediate undergoes a rearrangement with loss of N2 gas, where a ring carbon migrates to expand the ring, yielding a cycloheptanone derivative. wikipedia.org

Ring Contraction (Cyclohexanone → Cyclopentane): The Favorskii rearrangement is a well-established method for the ring contraction of α-haloketones. chemistrysteps.com The process for this compound would require:

Selective halogenation at the C6 position (α' to the ketone and distal to the pyrimidine ring) to create an α-haloketone.

Treatment with a base, such as sodium hydroxide (B78521) or an alkoxide. The base abstracts a proton from the other α-carbon (C2), leading to the formation of a bicyclic cyclopropanone (B1606653) intermediate.

Nucleophilic attack by the base (e.g., hydroxide) opens the strained cyclopropanone ring, followed by protonation, to yield a cyclopentanecarboxylic acid derivative (or ester if an alkoxide is used). chemistrysteps.comrsc.org

These advanced synthetic strategies provide a robust toolbox for the extensive diversification of the this compound scaffold, enabling a thorough investigation of its potential in various scientific domains.

Bridgehead and Spiro Derivatizations

The architecture of this compound, featuring a reactive ketone and a modifiable pyrimidine ring, provides multiple avenues for the construction of complex polycyclic systems, including bridgehead and spirocyclic derivatives. These modifications can significantly alter the three-dimensional shape, rigidity, and physicochemical properties of the parent molecule.

Bridgehead derivatization would involve the formation of a new ring system where the atoms of the original cyclohexanone ring become part of a bicyclic or polycyclic structure, with at least one atom being a bridgehead atom. While direct examples for this compound are not prevalent in readily available literature, established synthetic methodologies for related ketones can be extrapolated. For instance, intramolecular aldol (B89426) condensation or related cyclization reactions, following the introduction of a suitable functional group on the pyrimidine ring or the cyclohexanone α-position, could lead to fused bicyclic systems.

Spirocyclic derivatives, where a single atom is common to two rings, represent a significant class of structurally diverse compounds. The carbonyl group of the cyclohexanone moiety is a prime site for spirocyclization. One common method is the Bucherer-Bergs reaction, which can convert cyclohexanones into spiro-hydantoins. researchgate.netcdnsciencepub.com Another approach involves the reaction with 1,2- or 1,3-dinucleophiles to form five- or six-membered heterocyclic rings spiro-fused at the C2 position of the cyclohexanone. For example, reaction with thiourea (B124793) or substituted hydrazines can yield spiro-thiazolidinones or spiro-pyrazolones, respectively.

The synthesis of substituted 2-spiropyrimidin-4-ones can be achieved by reacting cyclohexanone-2-carboxamide with cyclic ketones in the presence of ammonium (B1175870) acetate. bohrium.com This suggests that functionalization of the cyclohexanone ring of this compound could provide a precursor for similar spiro-pyrimidine formations. Furthermore, the synthesis of spirooxindoles and other spirocyclic systems often involves multicomponent reactions, highlighting the potential for combinatorial approaches to generate a library of diverse spiro derivatives from the parent compound. researchgate.net

Below is a table of potential spiro derivatives that could be synthesized from this compound based on known synthetic methods for cyclohexanones.

| Parent Compound | Reactant(s) | Resulting Spirocyclic System | Potential Derivative Name |

| This compound | Ammonium Carbonate, Potassium Cyanide | Spiro-hydantoin | 5'-(Pyrimidin-5-yl)spiro[cyclohexane-1,4'-imidazolidine]-2',5'-dione |

| This compound | Thiourea | Spiro-thiohydantoin | 5'-(Pyrimidin-5-yl)spiro[cyclohexane-1,4'-imidazolidine]-2'-thione-5'-one |

| This compound | Mercaptoacetic acid, Amine | Spiro-thiazolidinone | 3-Substituted-5'-(pyrimidin-5-yl)spiro[cyclohexane-1,2'-thiazolidin]-4'-one |

| This compound | Hydrazine hydrate | Spiro-pyrazolidine | 5'-(Pyrimidin-5-yl)spiro[cyclohexane-1,3'-pyrazolidin]-5'-one |

Exploration of Stereochemical Variants

The presence of a chiral center at the C2 position of the cyclohexanone ring, where the pyrimidine ring is attached, means that this compound exists as a pair of enantiomers. The exploration of these stereochemical variants is a critical aspect of chemical diversification, as different stereoisomers can exhibit distinct biological activities and physical properties.

The synthesis of enantiomerically pure or enriched forms of this compound can be approached through several established strategies for 2-substituted cyclohexanones. Asymmetric synthesis is a powerful tool, employing chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of the reaction that forms the C2-pyrimidine bond. For instance, asymmetric alkylation of a cyclohexanone enolate or a chiral imine or hydrazone derivative could be employed. jst.go.jpresearchgate.net

Furthermore, the introduction of additional substituents on the cyclohexanone or pyrimidine ring can lead to the formation of diastereomers. The relative stereochemistry of these new chiral centers can be influenced by the existing stereocenter and the reaction conditions. For example, reduction of the carbonyl group will generate a new stereocenter at C1, leading to diastereomeric alcohols. The stereoselectivity of such a reduction can often be controlled using stereoselective reducing agents.

The diastereoselective synthesis of highly substituted cyclohexanones has been achieved through methods like cascade Michael-aldol reactions. beilstein-journals.org These principles can be applied to this compound to introduce further complexity and explore a wider range of stereochemical arrangements. The different stereoisomers will have distinct three-dimensional arrangements of the pyrimidine and cyclohexanone rings, which can have a profound impact on their interaction with biological targets.

The characterization of these stereoisomers is typically accomplished using techniques such as chiral chromatography for the separation of enantiomers and nuclear magnetic resonance (NMR) spectroscopy, particularly using techniques like NOESY, to determine the relative stereochemistry of diastereomers.

The potential stereochemical variants of this compound and its simple derivatives are outlined in the table below.

| Compound | Chiral Centers | Number of Stereoisomers | Types of Stereoisomers |

| This compound | C2 | 2 | Enantiomers (R and S) |

| 2-(Pyrimidin-5-yl)cyclohexan-1-ol | C1, C2 | 4 | Diastereomers (cis/trans) and their enantiomers |

| 2-(Pyrimidin-5-yl)-x-methylcyclohexan-1-one | C2, Cx | 4 | Diastereomers and their enantiomers |

Potential Applications and Broader Scientific Relevance Excluding Clinical/biological

Role as Synthetic Building Blocks in Complex Molecule Synthesis

The structure of 2-(Pyrimidin-5-yl)cyclohexan-1-one makes it a valuable intermediate, or "building block," for the construction of more complex molecular architectures. tenovapharma.comrsc.org The pyrimidine (B1678525) ring, a core component of essential biomolecules like DNA and RNA, is a common feature in many synthetic products. rsc.orgnih.gov The presence of both the pyrimidine and the cyclohexanone (B45756) offers multiple reactive sites for chemical elaboration.

Researchers utilize such building blocks in a "deconstruction-reconstruction" strategy, where the pyrimidine core can be transformed to create diverse new heterocyclic compounds. nih.gov This approach allows for the generation of novel molecular analogues that would be difficult to synthesize through other methods. nih.gov The ketone group on the cyclohexanone ring is particularly useful, as it can undergo a wide range of chemical reactions, including condensations, reductions, and additions, to introduce new functional groups and build molecular complexity. mdpi.com For instance, ketones are common starting materials in the synthesis of various pyrimidine derivatives through cyclization reactions with other reagents like nitriles or amidines. rsc.orgmdpi.comresearchgate.net

The general synthetic utility of pyrimidine-containing ketones is well-documented. For example, similar structures like 4-hydroxy-4-[5-(pyrimidin-2-yl)pyridin-2-yl]cyclohexan-1-one serve as key intermediates in the synthesis of kinase inhibitors. chemshuttle.com This highlights the potential of the this compound scaffold to be a precursor for a wide array of complex target molecules in various fields of chemical research.

Table 1: Potential Synthetic Transformations of this compound

| Reactive Site | Type of Reaction | Potential Outcome |

| Ketone Carbonyl Group | Condensation (e.g., with amines) | Formation of imines, enamines, or heterocyclic rings |

| Ketone α-Carbon | Alkylation, Halogenation | Introduction of diverse substituents |

| Pyrimidine Ring | Nucleophilic Substitution | Functionalization of the pyrimidine core |

| Pyrimidine Ring Nitrogens | N-Alkylation, N-Oxidation | Modification of electronic properties |

Investigation as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms within the pyrimidine ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This allows the molecule to act as a ligand, forming coordination complexes or metal-organic frameworks (MOFs). The study of such complexes is a cornerstone of coordination chemistry.

Research has shown that related pyrimidine and triazolopyrimidine derivatives can successfully coordinate with metal ions like zinc(II), copper(I), and silver(I). nih.govuni-regensburg.de In one instance, a tetrahydrotriazolopyrimidine derivative was found to act as a bridging ligand between two zinc atoms, forming polymeric chains. nih.gov The coordination typically occurs through the nitrogen atoms of the heterocyclic ring. nih.gov The ketone oxygen in the cyclohexanone part of this compound could also potentially participate in metal coordination, allowing for different binding modes (e.g., monodentate, bidentate).

The formation of these metal complexes is not just of structural interest; it opens the door to applications in catalysis. By coordinating with a metal center, the ligand can influence the metal's electronic properties and steric environment, thereby tuning its catalytic activity and selectivity for specific chemical transformations. The development of new ligand scaffolds is crucial for advancing the field of homogeneous and heterogeneous catalysis.

Exploration in Materials Science (e.g., photophysical properties)

In the field of materials science, organic molecules with specific electronic and optical properties are in high demand for applications in electronics and photonics. Pyrimidine-containing compounds have been investigated as components of π-conjugated materials, which are useful for creating liquid crystals, light-emitting materials, and non-linear optical devices. researchgate.net

The pyrimidine ring is known for its electron-withdrawing character and its ability to engage in strong dipolar interactions. researchgate.net These characteristics are essential for designing materials with desired photophysical properties, such as fluorescence or phosphorescence. researchgate.net The combination of the electron-deficient pyrimidine ring with the more electron-rich cyclohexanone moiety in this compound could lead to interesting intramolecular charge-transfer characteristics upon photoexcitation.

By chemically modifying the core structure—for example, by extending the π-conjugation through reactions at the ketone group or the pyrimidine ring—researchers could potentially tune its absorption and emission wavelengths. This makes this compound and its derivatives promising candidates for exploration as new optical sensors, pH-responsive materials, or components in organic light-emitting diodes (OLEDs). researchgate.net

Contribution to Fundamental Understanding of Heterocyclic Chemistry

The study of compounds like this compound contributes significantly to the fundamental knowledge base of heterocyclic chemistry. Pyrimidines are a major class of nitrogen-containing heterocycles, and understanding their synthesis, reactivity, and properties is a central goal of the field. rsc.orgclockss.org

Investigating the synthesis of this compound provides insights into reaction mechanisms for forming carbon-carbon bonds between aliphatic rings (cyclohexanone) and aromatic heterocycles (pyrimidine). Furthermore, studying its chemical reactivity helps elucidate how the electron-withdrawing pyrimidine ring influences the properties of the adjacent cyclohexanone ring, and vice-versa. For example, the acidity of the protons on the carbon atom between the two rings is a point of fundamental chemical interest.

General methods for synthesizing pyrimidines often involve the cyclization of 1,3-dicarbonyl compounds or other ketones with amidines. mdpi.com The synthesis and subsequent reactions of pyrimidinyl ketones add to the vast library of knowledge on heterocyclic transformations, helping chemists to predict reaction outcomes and design more efficient and novel synthetic pathways for a wide range of heterocyclic molecules. clockss.org

Summary and Future Research Perspectives

Recapitulation of Key Research Contributions and Gaps

Research surrounding 2-(Pyrimidin-5-yl)cyclohexan-1-one is still in a nascent stage, with the compound primarily appearing as an intermediate in synthetic pathways rather than a final target molecule with extensively studied properties. The existing literature provides foundational methods for its synthesis, typically involving the coupling of a pyrimidine (B1678525) moiety with a cyclohexanone (B45756) precursor.

Key contributions lie in the establishment of general synthetic routes for pyrimidine-substituted ketones. These often involve cyclocondensation reactions between 1,3-dicarbonyl compounds and amidines, a classic method for forming the pyrimidine ring. researchgate.netscispace.com More contemporary approaches include copper-catalyzed cyclization of ketones with nitriles and multicomponent reactions that offer efficient assembly of the pyrimidine core. rsc.orgmdpi.com Specifically for the title compound, synthesis would likely involve the reaction of a 5-substituted pyrimidine (like 5-bromopyrimidine) with cyclohexanone enolate or a related derivative.

However, a significant gap exists in the dedicated study of this compound itself. There is a notable lack of comprehensive data on its physicochemical properties, spectroscopic characterization, and conformational analysis. Furthermore, its reactivity profile, beyond its role as a synthetic intermediate, remains largely unexplored. The potential for this molecule to serve as a scaffold for more complex structures has not been systematically investigated.

Emerging Methodologies and Technologies for Pyrimidinyl Cyclohexanone Research

The advancement of chemical research is intrinsically linked to the development of new tools and techniques. For a molecule like this compound, several emerging areas hold promise for deepening our understanding.

Advanced Synthesis:

Photoredox Catalysis: This technique could enable novel C-H functionalization reactions on the pyrimidine or cyclohexanone ring, providing access to derivatives that are difficult to synthesize using traditional methods.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, potentially improving the yield, safety, and scalability of the synthesis of pyrimidinyl cyclohexanones.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times for the synthesis of heterocyclic compounds, including pyrimidines. nih.gov

Characterization and Analysis:

Cryo-electron Microscopy (Cryo-EM): While typically used for large biomolecules, advancements in microcrystal electron diffraction (MicroED) could allow for the unambiguous determination of the solid-state structure of small molecules like this compound from nanocrystals.

Computational Chemistry: High-level density functional theory (DFT) calculations can be employed to predict spectroscopic data (NMR, IR), analyze conformational preferences, and model reaction mechanisms, providing insights that complement experimental work. nih.govmdpi.com

Directions for Advanced Synthetic and Mechanistic Studies